
2-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of DNA-Dependent Protein Kinase Inhibitors
- 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate is utilized as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. This compound plays a critical role in the development of specific inhibitors for cancer therapy (Rodriguez Aristegui et al., 2006).
Studies on Sulfenamides and Anodic Oxidation
- In a study exploring sulfenamides, the controlled potential electrolysis of N-(2-nitrophenylthio) amines including morpholine, reveals insights into anodic oxidation processes, which are significant in organic synthesis and industrial applications (Sayo et al., 1983).
Hydrogen Bonding in Proton-Transfer Compounds
- Morpholine derivatives are studied for their hydrogen-bonding patterns in proton-transfer compounds. This research is important for understanding molecular interactions in various chemical systems (Smith et al., 2011).
Development of Neurokinin-1 Receptor Antagonists
- Morpholine acetals have been structurally modified for the development of potent neurokinin-1 (hNK-1) receptor antagonists, which are significant in treating various disorders related to Substance P (Hale et al., 1998).
Synthesis of Heterocyclic Polymers
- 1,3-diphthalimidobenzene derivatives, including morpholine derivatives, are potent reagents in the synthesis of heterocyclic polymers, used in various industrial applications (Kovalevsky et al., 1998).
Photophysical Characterization in Chemistry
- Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine have provided valuable insights into the photophysical properties of chemical compounds, which are important in the field of materials science (Chin et al., 2010).
Continuous Synthesis and Purification
- The coupling of flow reactors with chromatography modules, using morpholine in nucleophilic aromatic substitution reactions, demonstrates advancements in continuous synthesis and purification in chemical processing (O'Brien et al., 2012).
Analysis in Environmental Chemistry
- Methods for determining aliphatic amines, including morpholine, in wastewater and surface water have been developed, which are crucial in environmental monitoring and protection (Sacher et al., 1997).
Development of Active Pharmaceutical Ingredients
- The continuous production of ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM), a key intermediate in the synthesis of Linezolid, an antibiotic, highlights the importance of morpholine derivatives in pharmaceutical manufacturing (Pereira et al., 2021).
Applications in Photopolymerization
- Novel water-soluble photoinitiators, such as sodium 4-[2-(4-morpholino)benzoyl-2-dimethylamino]butylbenzenesulfonate (MBS), have been developed for environmentally friendly photopolymerization processes (Kojima et al., 1998).
Propriétés
IUPAC Name |
4-methylbenzenesulfonic acid;2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-9-1-2-10-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICZBDMQDDKMBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COC(CN1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
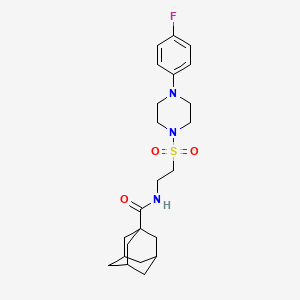
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
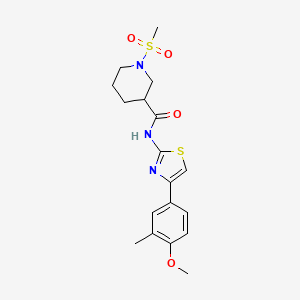
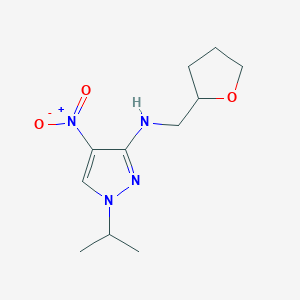
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)
![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)

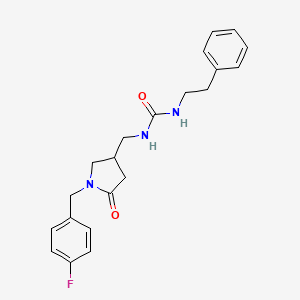
![3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B2408668.png)

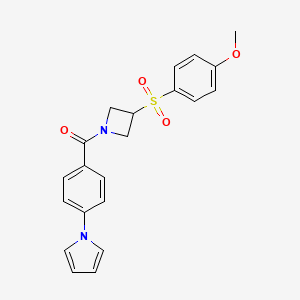
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)
